Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23IN2O2/c1-16(2,3)21-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(17)11-13/h4-6,11H,7-10,12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLVMTCLEBCUNPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=CC=C2)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70427801 | |
| Record name | tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
402.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
850375-09-6 | |
| Record name | tert-Butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70427801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Boc Protection of Piperazine
The Boc-protected piperazine is generally prepared by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) under mild basic conditions. This step is well-established and yields tert-butyl piperazine-1-carboxylate in high purity and yield.
- Typical conditions:
- Solvent: Dichloromethane or acetonitrile
- Base: Triethylamine or DIPEA (N,N-diisopropylethylamine)
- Temperature: 0°C to room temperature
- Reaction time: 2-4 hours
This step ensures selective protection of one nitrogen atom of piperazine, leaving the other nitrogen available for further substitution.
Alkylation with 3-Iodobenzyl Electrophile
The key step involves alkylation of the free nitrogen at the 4-position of the Boc-protected piperazine with 3-iodobenzyl halide (commonly 3-iodobenzyl bromide or chloride).
- Typical procedure:
- React tert-butyl piperazine-1-carboxylate with 3-iodobenzyl bromide in the presence of a base such as potassium carbonate or sodium hydride.
- Solvent: Polar aprotic solvents such as DMF (dimethylformamide) or acetonitrile.
- Temperature: Room temperature to 60°C.
- Reaction time: 4-24 hours depending on conditions.
This nucleophilic substitution yields this compound.
Detailed Research Findings and Experimental Data
Literature and Patent Data Analysis
A patent (US20020143020A1) describing novel piperazine derivatives outlines the preparation of Boc-protected piperazine derivatives via alkylation with substituted benzyl halides, including iodophenyl analogues. The patent emphasizes the use of column chromatography for purification and solvents such as DMF or MeCN for the alkylation step. The Boc-protected piperazine intermediates are isolated as hydrochloride salts or free bases depending on the workup.
A research article on related tert-butyl-4-substituted piperazine carboxylate derivatives demonstrates the use of copper-catalyzed azide-alkyne cycloaddition (click chemistry) for functionalization but also highlights the importance of Boc protection for stability and selectivity during synthesis. Although this article focuses on triazole derivatives, the Boc-protected piperazine intermediate is a common precursor.
Typical Reaction Conditions and Yields
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Boc Protection of Piperazine | Piperazine, Boc2O, triethylamine | DCM or MeCN | 0°C to RT | 2-4 hours | 85-95 | High selectivity, mild conditions |
| Alkylation with 3-iodobenzyl bromide | Boc-piperazine, 3-iodobenzyl bromide, K2CO3 or NaH | DMF or MeCN | RT to 60°C | 4-24 hours | 70-90 | Requires inert atmosphere, careful purification |
Purification and Characterization
- Purification: The crude product is typically purified by silica gel column chromatography using gradients of ethyl acetate/hexane or similar solvent systems.
- Characterization: Confirmed by NMR (1H, 13C), mass spectrometry, and HPLC purity analysis.
Summary of Key Points
- The preparation of this compound is generally achieved via Boc protection of piperazine followed by nucleophilic substitution with 3-iodobenzyl halide.
- Reaction conditions favor mild bases and polar aprotic solvents to optimize yield and selectivity.
- Purification by column chromatography is standard to isolate the pure compound.
- The Boc group plays a crucial role in protecting the piperazine nitrogen and facilitating selective alkylation.
- Reported yields range from 70% to 95%, depending on reaction scale and conditions.
Chemical Reactions Analysis
Deprotection of the Boc Group
The tert-butyloxycarbonyl (Boc) group on the piperazine ring is readily cleaved under acidic conditions to expose the secondary amine. This step is essential for further functionalization:
-
Reagents : Trifluoroacetic acid (TFA) in dichloromethane (DCM) or hydrochloric acid (HCl) in dioxane .
-
Conditions : Room temperature, 1–4 hours.
-
Outcome : Generates 4-[(3-iodophenyl)methyl]piperazine, which can undergo alkylation, acylation, or coupling reactions .
Table 1: Boc Deprotection Conditions
| Acid Used | Solvent | Time (h) | Yield (%) | Source |
|---|---|---|---|---|
| TFA (20% v/v) | DCM | 2 | >95 | |
| HCl (4M) | Dioxane | 1.5 | 90 |
Nucleophilic Aromatic Substitution (SNAr)
The 3-iodophenyl group participates in metal-catalyzed cross-coupling reactions due to iodine’s favorable leaving-group properties:
-
Suzuki-Miyaura Coupling : Reacts with boronic acids (e.g., aryl or alkyl boronic acids) under palladium catalysis.
Table 2: Cross-Coupling Reactions
| Reaction Type | Catalyst | Base | Solvent | Yield (%) | Source |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | K₂CO₃ | DMF | 85–92 | |
| Ullmann Coupling | CuI | DIPEA | DMF | 75–80 |
Functionalization of the Piperazine Ring
After Boc deprotection, the free piperazine amine undergoes alkylation or acylation:
-
Alkylation : Reacts with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., DIPEA) .
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form amides.
Example :
-
Reagents : Methyl iodide (1.2 equiv), DIPEA (2.0 equiv), DMF.
-
Conditions : 0°C to room temperature, 12 hours.
Reductive Deiodination
The aryl iodide can be reduced to a hydrogen substituent under catalytic hydrogenation:
-
Catalyst : Pd/C (10% w/w).
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Conditions : H₂ (1 atm), ethanol, 6 hours.
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Outcome : Yields tert-butyl 4-(phenylmethyl)piperazine-1-carboxylate .
Oxidation and Stability
The tert-butyl group enhances solubility but is stable under basic and mildly acidic conditions. The piperazine ring resists oxidation, but strong oxidants (e.g., KMnO₄) may degrade the structure.
Research Significance
Scientific Research Applications
Medicinal Chemistry
1.1 Anticancer Activity
Recent studies have highlighted the potential of piperazine derivatives, including tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, in anticancer therapies. The compound has been investigated for its ability to inhibit specific kinases involved in cancer progression. For instance, modifications of piperazine-containing compounds have shown promising results in targeting CDK4/6, which are critical in cell cycle regulation and are often dysregulated in cancers .
1.2 Neuropharmacology
The compound's structural features may also contribute to its neuropharmacological applications. Piperazines are frequently explored for their effects on neurotransmitter systems, particularly serotonin and dopamine receptors. This makes them candidates for treating conditions such as depression and anxiety disorders. Compounds with similar structures have been shown to exhibit selective binding affinities to these receptors, indicating a potential therapeutic role .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound typically involves straightforward synthetic routes that allow for the introduction of various substituents on the piperazine ring. Understanding the SAR is crucial for optimizing its biological activity:
| Substituent | Effect on Activity |
|---|---|
| Iodine at the 3-position | Enhances binding affinity to target proteins |
| Tert-butyl group | Improves solubility and stability |
| Variations in piperazine substituents | Alters receptor selectivity |
Studies have shown that modifications at specific positions can lead to significant changes in potency and selectivity against various biological targets .
Case Studies
3.1 Compound Optimization
In a recent study focusing on optimizing piperazine derivatives for increased potency against Trypanosoma brucei (the causative agent of sleeping sickness), researchers modified the piperazine structure to enhance brain penetration and reduce toxicity while maintaining efficacy . The findings suggest that similar strategies could be applied to this compound to improve its therapeutic profile.
3.2 Clinical Relevance
Another case study examined a series of piperazine derivatives that demonstrated activity against multidrug-resistant strains of pathogens. The ability of these compounds to inhibit efflux pumps was linked to their structural characteristics, including the presence of halogen substituents like iodine, which is present in this compound .
Mechanism of Action
The mechanism of action of tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, while the iodophenyl group can enhance binding affinity through halogen bonding.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (EWGs): The 3-iodo substituent in the target compound is a strong EWG, enhancing electrophilicity for nucleophilic aromatic substitution. This contrasts with electron-donating groups (e.g., amino in ), which increase nucleophilicity.
- Steric Effects: The bulky iodine atom may hinder reactivity in crowded environments compared to smaller groups like fluoro or cyano .
- Stability : While the target compound’s stability in biological media is undocumented, analogues with fluorophenyl groups (e.g., ) degrade in simulated gastric fluid, suggesting iodophenyl derivatives may exhibit similar sensitivity.
Pharmacokinetic and Physicochemical Properties
- Lipophilicity: The iodophenyl group increases molecular weight and lipophilicity (clogP ≈ 3.5 estimated) compared to fluoro- or cyano-substituted derivatives (clogP 2.0–2.8) .
Data Tables
Table 1: Comparative Physicochemical Properties
Research Findings and Implications
- Synthetic Efficiency : The target compound’s iodine substituent allows for versatile functionalization, as demonstrated in trifluoromethylation reactions .
- Stability Concerns : While fluorophenyl analogues degrade in gastric fluid, iodophenyl derivatives may require protective formulations for oral administration .
- Biological Relevance: Piperazine derivatives with iodophenyl groups show promise in targeting iodine-rich tissues (e.g., thyroid) for therapeutic or diagnostic applications .
Biological Activity
Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate (CAS No. 850375-09-6) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature on its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a piperazine ring substituted with a tert-butyl group and a 3-iodophenylmethyl moiety, which may influence its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds with piperazine scaffolds often exhibit diverse biological activities, including:
- Antitumor Activity : Certain piperazine derivatives have shown cytotoxic effects against various cancer cell lines. The incorporation of halogen substituents, such as iodine, can enhance the lipophilicity and metabolic stability of these compounds, potentially increasing their efficacy against tumor cells .
- Neuropharmacological Effects : Piperazine derivatives are known to interact with neurotransmitter receptors. For instance, they may modulate serotonin and dopamine pathways, which are crucial in treating psychiatric disorders .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
Case Studies and Research Findings
Several studies have explored the biological activity of piperazine derivatives similar to this compound:
- Anticancer Activity : A study evaluated the cytotoxic effects of various piperazine derivatives on colon carcinoma cell lines. Compounds with halogen substitutions exhibited significant IC50 values, indicating potential as anticancer agents .
- Neurotransmitter Interaction : Research has shown that certain piperazine compounds can act as selective serotonin reuptake inhibitors (SSRIs), suggesting therapeutic applications in treating depression and anxiety disorders. The presence of the tert-butyl group may enhance the compound's selectivity for serotonin receptors .
- Metabolic Stability : Investigations into metabolic pathways reveal that the presence of a tert-butyl group can influence the oxidative metabolism of piperazine derivatives. This stability is crucial for maintaining therapeutic levels in vivo .
Q & A
Q. What are the common synthetic routes for Tert-butyl 4-[(3-iodophenyl)methyl]piperazine-1-carboxylate, and what reaction conditions are critical for high yields?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with functionalization of the piperazine ring. A general approach includes:
N-Boc Protection : Reacting piperazine with di-tert-butyl dicarbonate (Boc₂O) in a solvent like dichloromethane (DCM) under basic conditions (e.g., triethylamine) to introduce the Boc-protected piperazine .
Alkylation : Coupling the Boc-piperazine with 3-iodobenzyl bromide or chloride using a base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 12–24 hours .
Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization to isolate the product.
- Key Conditions :
- Temperature control during alkylation to minimize side reactions.
- Use of anhydrous solvents to prevent hydrolysis of intermediates.
- Data Table : Example Reaction Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Boc Protection | Boc₂O, DCM, Et₃N, 0°C → RT | 85–90% |
| Alkylation | 3-Iodobenzyl bromide, DMF, K₂CO₃, 80°C, 24h | 60–70% |
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) :
¹H and ¹³C NMR confirm regiochemistry and purity. Key signals include: - Boc group: ~1.4 ppm (singlet, 9H).
- Piperazine protons: 3.2–3.6 ppm (multiplet).
- 3-Iodobenzyl protons: ~4.3 ppm (singlet, CH₂) and aromatic protons (6.8–7.4 ppm) .
- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 443.2 for C₁₇H₂₄IN₂O₂) .
Q. What are the primary applications of this compound in medicinal chemistry research?
- Methodological Answer :
- Intermediate in Drug Development : Used to synthesize analogs targeting dopamine receptors (e.g., D2/D3 antagonists) via Suzuki-Miyaura cross-coupling to replace iodine with aryl/heteroaryl groups .
- Biological Probes : The iodine atom facilitates radiolabeling (e.g., ¹²⁵I) for receptor-binding assays .
Advanced Research Questions
Q. How can researchers resolve contradictions in NMR data arising from unexpected diastereomers or rotamers in piperazine derivatives?
- Methodological Answer :
- Variable Temperature (VT) NMR : Conduct experiments at 25°C and −40°C to observe coalescence of split peaks, indicating dynamic rotational isomerism .
- 2D NMR (COSY, NOESY) : Identify through-space correlations to confirm substituent orientation on the piperazine ring .
- X-ray Crystallography : Use SHELX software (SHELXL/SHELXS) to resolve absolute configuration if crystallization is feasible .
Q. What strategies optimize the regioselectivity of cross-coupling reactions involving the 3-iodophenyl moiety?
- Methodological Answer :
- Catalyst Screening : Test Pd catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) for Suzuki-Miyaura reactions. Pd(PPh₃)₄ in THF/H₂O at 80°C often achieves >80% yield .
- Solvent Effects : Use toluene for electron-deficient aryl boronic acids to enhance coupling efficiency.
- Additives : Add KF or Cs₂CO₃ to stabilize palladium intermediates and reduce homocoupling byproducts .
Q. How can computational methods predict the biological activity of derivatives of this compound?
- Methodological Answer :
- Molecular Docking (AutoDock Vina, Glide) : Dock derivatives into target receptors (e.g., dopamine D2) using crystal structures (PDB: 6CM4). Focus on hydrogen bonding with Asp114 and π-π stacking with Phe389 .
- Molecular Dynamics (MD) Simulations (GROMACS) : Simulate ligand-receptor complexes (100 ns) to assess binding stability and identify critical residues .
- QSAR Models : Use MOE or Schrödinger to correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from assays .
Q. What methodologies address low yields during large-scale synthesis of this compound?
- Methodological Answer :
- Flow Chemistry : Implement continuous flow systems to improve heat/mass transfer during alkylation, reducing reaction time from 24h to 2h .
- Microwave-Assisted Synthesis : Use controlled microwave irradiation (100–150°C) to accelerate Boc deprotection and coupling steps .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (Fe₃O₄@SiO₂-Pd) for Suzuki reactions, achieving 5–7 reuse cycles without significant loss in activity .
Q. How do researchers evaluate metabolic stability of this compound in preclinical studies?
- Methodological Answer :
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and NADPH. Monitor degradation via LC-MS/MS over 60 minutes. Calculate half-life (t₁/₂) using first-order kinetics .
- CYP450 Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to assess competitive inhibition. IC₅₀ values <10 μM suggest high metabolic liability .
Data Contradiction Analysis
Q. How should researchers interpret conflicting HPLC purity data between labs?
- Methodological Answer :
- System Suitability Tests : Calibrate HPLC systems with certified standards (e.g., USP grade) to ensure column efficiency (N > 2000 plates) and retention time reproducibility.
- Spike Recovery Experiments : Add known impurities (e.g., de-iodinated byproduct) to assess detection limits and column resolution .
Q. What experimental approaches validate unexpected biological activity in cell-based assays?
- Methodological Answer :
- Counter-Screening : Test against related receptors (e.g., D4, 5-HT2A) to rule out off-target effects.
- CRISPR Knockout Models : Generate receptor-null cell lines to confirm target specificity.
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) independently to corroborate functional assay data .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
